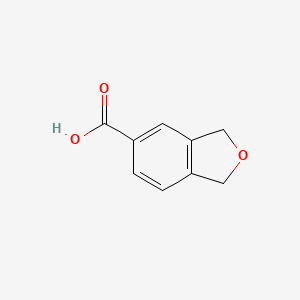

1,3-Dihydro-2-benzofuran-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydro-2-benzofuran-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-9(11)6-1-2-7-4-12-5-8(7)3-6/h1-3H,4-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYBGVFMYNTJDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933694-57-6 | |

| Record name | 1,3-dihydro-2-benzofuran-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Methodologies for 1,3 Dihydro 2 Benzofuran 5 Carboxylic Acid

Established Synthetic Routes

Cyclization Approaches

Cyclization reactions represent the most common and versatile strategies for constructing the dihydrobenzofuran skeleton. These methods typically involve the formation of the crucial C-O or C-C bond to close the five-membered heterocyclic ring.

The use of o-hydroxyacetophenones as precursors offers a direct route to dihydrobenzofuran structures. These reactions often proceed through an initial modification of the acetyl group, followed by an intramolecular cyclization. A notable example is the base-promoted domino reaction of o-hydroxyacetophenones with in-situ generated cyclopropenes. This process involves a regioselective oxa-Michael addition followed by an intramolecular aldol (B89426) reaction, leading to the formation of new C–O and C–C bonds. rsc.orgscispace.com While this specific example leads to more complex spirobenzo[b]oxepines, the underlying principle of using the phenolate (B1203915) to attack an electrophilic center and subsequent cyclization involving the acetyl group is a key strategy. For the synthesis of 1,3-dihydro-2-benzofuran-5-carboxylic acid, a suitably substituted o-hydroxyacetophenone could be envisioned as a starting point, where the acetyl group is transformed into a two-carbon unit that facilitates the final ring closure.

Another relevant strategy involves the iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones, which can be synthesized from m-hydroxyacetophenones. nii.ac.jprsc.org In this method, a carbonyl group directs the C-H activation, leading to the efficient and enantioselective formation of 3-substituted dihydrobenzofurans. nii.ac.jprsc.org

Table 1: Examples of Cyclization Reactions Involving Hydroxyacetophenones

| Precursor | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| o-Hydroxyacetophenones | 2-aroyl-1-chlorocyclopropanecarboxylates, Cs₂CO₃ | Spirobenzo[b]oxepines | rsc.orgscispace.com |

This table is interactive. Click on the headers to sort.

Dehydrative cyclization is a powerful, atom-economical method for forming heterocyclic rings. In the context of dihydrobenzofuran synthesis, this approach can be applied to diols. For instance, ferrocenium-catalyzed dehydrative cyclization of 1,4-butanediols has been shown to produce substituted tetrahydrofurans, a related five-membered oxygen heterocycle. mdpi.com This type of reaction typically requires Brønsted or Lewis acid catalysts to facilitate the intramolecular substitution of a hydroxyl group, generating water as the only byproduct. mdpi.com

While literature directly detailing the dehydrative cyclization of o-hydroxybenzyl ketones into dihydrobenzofurans is specific, the synthesis of benzofurans (the oxidized counterpart) from o-hydroxybenzyl ketones is known. researchgate.net The general principle involves the intramolecular attack of the phenolic oxygen onto an electrophilic carbon, followed by dehydration. To obtain the dihydrobenzofuran structure, this strategy would be applied to a saturated precursor, such as an o-hydroxyphenylethanol derivative, where cyclization via dehydration would yield the desired ring system.

The reaction between phenolic compounds and α,β-unsaturated carbonyl compounds is a classic strategy for building oxygen heterocycles, often proceeding via an oxa-Michael (conjugate) addition followed by an intramolecular cyclization. This approach has been effectively used in the synthesis of naphthopyrans, where naphthols react with α,β-unsaturated ketones in the presence of a base like potassium carbonate. mdpi.com

For the synthesis of the dihydrobenzofuran core, a phenol (B47542) (such as a 4-hydroxybenzoic acid derivative) would act as the nucleophile. The initial step is the conjugate addition of the phenoxide ion to the β-carbon of the α,β-unsaturated carbonyl compound. The resulting enolate can then participate in an intramolecular reaction, such as an aldol condensation or a nucleophilic substitution, to close the five-membered ring. The specific nature of the α,β-unsaturated system and the reaction conditions dictate the final structure. The activation of α,β-unsaturated carbonyl compounds through coordination with Lewis or Brønsted acids can also facilitate these transformations. nih.gov

Dihydroxybenzene derivatives, particularly hydroquinones, serve as valuable starting materials for the synthesis of benzofurans with a hydroxyl group at the 5-position. A prominent method involves the reaction of hydroquinones with β-dicarbonyl compounds, mediated by an oxidant like phenyliodine(III) diacetate (PIDA) and a Lewis acid catalyst such as zinc iodide (ZnI₂). researchgate.netthieme-connect.de In this one-pot reaction, the hydroquinone (B1673460) undergoes in-situ oxidation to p-benzoquinone. This is followed by a Michael addition of the β-dicarbonyl compound to the quinone, and subsequent intramolecular cyclization and aromatization to yield the 5-hydroxybenzofuran product. thieme-connect.de

Although this specific pathway leads to a benzofuran (B130515), it highlights the utility of dihydroxybenzene precursors. To obtain a dihydrobenzofuran, the reaction could be modified to prevent the final aromatization step, for instance by using a different coupling partner or by performing a subsequent reduction. An acid-catalyzed cyclization of a suitably functionalized hydroquinone derivative, where one hydroxyl group reacts intramolecularly with a tethered electrophile, represents a plausible direct route to the dihydrobenzofuran skeleton.

Table 2: Synthesis Starting from Dihydroxybenzene Derivatives

| Dihydroxybenzene Derivative | Reagents | Key Steps | Product Type | Reference |

|---|

This table is interactive. Click on the headers to sort.

Oxidative and Reductive Synthetic Pathways

Beyond standard cyclizations, pathways involving a key oxidation or reduction step provide alternative and often elegant routes to the dihydrobenzofuran core.

Oxidative Pathways: Oxidative cyclization reactions often involve the formation of a C-O bond by activating a C-H bond. For example, the synthesis of dihydrobenzofurans can be achieved through the direct intramolecular functionalization of an aryl C-H bond. nih.gov This method utilizes hypervalent iodine reagents and a copper additive under mild conditions, which is advantageous for substrates containing sensitive functional groups like alcohols that might be oxidized by other methods. nih.gov Another approach involves the enzymatic oxidative coupling of precursors like ferulic acid using horseradish peroxidase, which results in the formation of a dihydrobenzofuran neolignan. nih.gov These methods showcase how an oxidative event can be the key driving force for the ring-forming step.

Reductive Pathways: Reductive cyclization often starts with a precursor that is more oxidized than the final product. A cobalt-catalyzed reductive cyclization cascade of enone-tethered aldehydes has been reported, which can be directed to form dihydroisobenzofurans (an isomer of dihydrobenzofurans). organic-chemistry.org Radical cyclization is another powerful technique. Aryl radicals, generated from o-alkenyloxyarene diazonium salts, can undergo efficient intramolecular cyclization to form dihydrobenzofuran derivatives. rsc.org This approach avoids harsh conditions and can be initiated by radical initiators or reducing agents. These reductive strategies offer unique entries into the dihydrobenzofuran system by constructing the ring while simultaneously reducing a functional group.

Oxidation of Dihydrobenzofurans to Carboxylic Acids

A key strategy for the synthesis of this compound involves the oxidation of a suitable precursor, such as a 5-substituted dihydrobenzofuran. A common and practical precursor is 2,3-dihydrobenzofuran-5-carbaldehyde. The aldehyde functional group at the 5-position can be readily oxidized to the corresponding carboxylic acid. While specific literature detailing the oxidation of 2,3-dihydrobenzofuran-5-carbaldehyde is not abundant, standard organic oxidation protocols are applicable.

One plausible method involves the use of oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone). However, milder reagents are often preferred to avoid potential side reactions on the dihydrobenzofuran ring. A common and effective method for the oxidation of aromatic aldehydes to carboxylic acids is the Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger, such as 2-methyl-2-butene.

A potential synthetic sequence is outlined below:

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 2,3-Dihydrobenzofuran (B1216630) | Vilsmeier-Haack reaction (POCl₃, DMF) | 2,3-Dihydrobenzofuran-5-carbaldehyde |

| 2 | 2,3-Dihydrobenzofuran-5-carbaldehyde | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, in t-BuOH/H₂O | This compound |

Another potential precursor for oxidation is 5-methyl-1,3-dihydro-2-benzofuran. The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate under basic conditions, followed by acidification. This method is advantageous if the 5-methyl derivative is more readily accessible.

Reduction of Benzofuran Carboxylic Acids to Aldehyde Precursors

The reduction of a carboxylic acid to an aldehyde is a delicate transformation that requires careful selection of reagents to avoid over-reduction to the corresponding alcohol. For the conversion of this compound to 2,3-dihydrobenzofuran-5-carbaldehyde, several methods can be employed.

A common approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by a controlled reduction. For instance, the carboxylic acid can be treated with thionyl chloride (SOCl₂) to form the acyl chloride, which can then be reduced to the aldehyde using a poisoned catalyst in a Rosenmund reduction (H₂, Pd/BaSO₄, quinoline) or with a hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃).

Alternatively, the carboxylic acid can be converted to a Weinreb amide, which upon treatment with a Grignard reagent or a hydride source, yields the corresponding aldehyde. Direct reduction of the carboxylic acid to the aldehyde is also possible using specific reagents like borane-dimethyl sulfide (B99878) complex in a controlled manner, or through more modern catalytic methods.

| Starting Material | Intermediate | Reagents and Conditions for Reduction | Product |

| This compound | 1,3-Dihydro-2-benzofuran-5-carbonyl chloride | H₂, Pd/BaSO₄, quinoline (B57606) (Rosenmund reduction) | 2,3-Dihydrobenzofuran-5-carbaldehyde |

| This compound | N-methoxy-N-methyl-1,3-dihydro-2-benzofuran-5-carboxamide (Weinreb amide) | LiAlH₄ or DIBAL-H | 2,3-Dihydrobenzofuran-5-carbaldehyde |

Carboxylation Techniques

The direct introduction of a carboxylic acid group onto the 1,3-dihydro-2-benzofuran skeleton represents an atom-economical approach. Carboxylation of the aromatic ring at the 5-position can be challenging and often requires activation of the substrate or the carboxylating agent.

One potential method is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and elevated temperature. This would require a 5-hydroxy-1,3-dihydro-2-benzofuran precursor. The regioselectivity of this reaction can be influenced by the reaction conditions.

Another approach is through the use of organometallic intermediates. For example, a 5-bromo-1,3-dihydro-2-benzofuran could be converted to its corresponding Grignard or organolithium reagent. Subsequent reaction with carbon dioxide followed by acidic workup would yield the desired carboxylic acid.

Furthermore, transition metal-catalyzed carboxylation reactions have emerged as powerful tools. Palladium or copper catalysts can mediate the carboxylation of aryl halides or triflates with CO₂ or other C1 sources. While specific examples for the direct carboxylation of 1,3-dihydro-2-benzofuran are not extensively reported, the general principles of these catalytic methods could be applied.

| Precursor | Method | Reagents and Conditions | Product |

| 5-Bromo-1,3-dihydro-2-benzofuran | Organometallic Carboxylation | 1. Mg or n-BuLi; 2. CO₂; 3. H₃O⁺ | This compound |

| 5-Bromo-1,3-dihydro-2-benzofuran | Palladium-catalyzed Carboxylation | Pd catalyst, ligand, base, CO₂ | This compound |

Catalytic Approaches in Synthesis

Transition metal catalysis offers highly efficient and selective methods for the construction of the dihydrobenzofuran core, which can be subsequently functionalized to yield this compound.

Transition Metal-Mediated Syntheses

Palladium-Catalyzed Reactions (e.g., Tandem Cyclization/Cross-Coupling, Arylation)

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the synthesis of dihydrobenzofurans is well-documented. Tandem reactions, where multiple bond-forming events occur in a single pot, are particularly attractive for their efficiency.

A common strategy involves the intramolecular cyclization of a suitably substituted phenol derivative. For instance, a 2-allylphenol (B1664045) derivative can undergo a palladium-catalyzed intramolecular oxidative cyclization to form a dihydrobenzofuran ring. If the starting phenol contains a precursor to the carboxylic acid group, such as a nitrile or an ester, at the appropriate position, this can lead to a direct synthesis of derivatives of the target molecule.

Tandem cyclization/cross-coupling reactions allow for the simultaneous formation of the dihydrobenzofuran ring and the introduction of a substituent. For example, a 2-halophenol bearing an allylic alcohol moiety can react with a coupling partner in a palladium-catalyzed process that involves an initial cross-coupling followed by an intramolecular cyclization.

The following table summarizes representative palladium-catalyzed reactions for the synthesis of dihydrobenzofuran scaffolds, which could be adapted for the synthesis of the target carboxylic acid.

| Starting Materials | Catalyst/Ligand | Reaction Type | Product | Yield (%) |

| 2-Allylphenol and Aryl Halide | Pd(OAc)₂ / PPh₃ | Heck-type Cyclization/Arylation | 2-Arylmethyl-2,3-dihydrobenzofuran | 70-90 |

| o-Iodophenol with a tethered alkene | Pd(dba)₂ / dppf | Intramolecular Heck Reaction | Substituted 2,3-dihydrobenzofuran | 65-85 |

| 2-(2-Bromophenoxy)prop-2-en-1-ol | Pd(OAc)₂ / P(o-tol)₃ | Intramolecular Mizoroki-Heck reaction | 2-Methylene-2,3-dihydrobenzofuran | 80-95 |

Copper-Based Catalysis

Copper-catalyzed reactions have also proven to be valuable in the synthesis of dihydrobenzofurans. These reactions often proceed through different mechanisms than their palladium-catalyzed counterparts and can offer complementary reactivity.

Intramolecular Ullmann-type couplings are a classic example, where a 2-halophenol with a tethered nucleophile can cyclize in the presence of a copper catalyst. For the synthesis of dihydrobenzofurans, this can involve the cyclization of a 2-(2-haloethoxy)styrene derivative.

More recently, copper-catalyzed C-H activation/cyclization reactions have been developed. These methods allow for the direct formation of the C-O bond of the dihydrobenzofuran ring from a phenol and a suitable coupling partner, avoiding the need for pre-functionalized starting materials.

Below is a table of representative copper-catalyzed reactions for the synthesis of dihydrobenzofuran derivatives.

| Starting Materials | Catalyst/Base | Reaction Type | Product | Yield (%) |

| 2-Vinylphenol and Alkyl Halide | CuI / Cs₂CO₃ | Intramolecular O-Vinylation | 2-Substituted-2,3-dihydrobenzofuran | 60-80 |

| Phenol and a 1,3-diene | Cu(OTf)₂ / N-ligand | [3+2] Cycloaddition | Substituted 2,3-dihydrobenzofuran | 55-75 |

| o-Halophenol and a terminal alkyne | CuI / TMEDA | Sonogashira coupling followed by cyclization | 2-Substituted benzofuran (can be reduced) | 70-90 |

Organocatalysis in Stereoselective Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. For the synthesis of dihydrobenzofuran scaffolds, organocatalysis provides elegant pathways to control stereochemistry. researchgate.netthieme-connect.com Bifunctional organocatalysts, such as those derived from cinchona alkaloids and squaramide or thiourea, are particularly effective. rsc.orgnih.gov These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted/Lewis acid-base interactions, facilitating highly stereoselective transformations under mild conditions. rsc.orgnih.govorganic-chemistry.org

The enantioselective intramolecular oxa-Michael reaction is a cornerstone strategy for the synthesis of chiral oxygen-containing heterocycles, including the 2,3-dihydrobenzofuran core. nih.govrsc.org This reaction involves the cyclization of a substrate containing both a nucleophilic hydroxyl group (typically a phenol) and a tethered Michael acceptor (e.g., an α,β-unsaturated ester or ketone). nih.govacs.org

The development of bifunctional catalysts has been crucial for achieving high enantioselectivity in these reactions. For instance, novel bifunctional 3° amine catalysts bearing a highly acidic H-bond donor have demonstrated rapid and efficient access to a wide range of enantioenriched benzofurans. nih.govacs.org Similarly, the combination of an arylboronic acid with a chiral aminothiourea can facilitate enantioselective intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids, affording the desired heterocycles in high yields and enantiomeric excesses (ee's) of up to 96%. organic-chemistry.org

A general approach to synthesizing a precursor for this compound via this method would involve a suitably substituted phenol undergoing a catalyzed cyclization. The reaction proceeds through the formation of a stereochemically defined carbon-oxygen bond, establishing the chiral center in the dihydrofuran ring.

Table 1: Organocatalysts in Asymmetric Oxa-Michael Cyclizations for Dihydrobenzofuran Synthesis This table presents data from analogous systems to illustrate the principles of the methodology.

| Catalyst Type | Substrate Type | Typical Conditions | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Chiral Thiourea | ortho-Hydroxy chalcone (B49325) derivatives | Ambient temperature | High (not specified) | researchgate.net |

| Squaramide/Cinchona Alkaloid | Phenol derivatives and (Z)-α-bromonitroalkenes | 5 mol% catalyst, DABCO, xylene, ambient temp. | Up to >99% | rsc.orgnih.gov |

| Bifunctional Aminoboronic Acid | α,β-Unsaturated carboxylic acids | Chiral aminothiourea | Up to 96% | organic-chemistry.org |

| Bifunctional Iminophosphorane (BIMP) | Alcohols and α,β-unsaturated esters/amides | 5 mol% catalyst, rt, 24h | Up to 99.5:0.5 er | nih.govacs.org |

Microwave-Assisted Synthesis (MWI)

Microwave-assisted synthesis (MWI) has become an indispensable technology in modern organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and cleaner reaction profiles. researchgate.netresearchgate.net This technique has been successfully applied to the synthesis of various benzofuran and dihydrobenzofuran derivatives. nih.govnih.govresearchgate.net

MWI can be employed for various steps in the synthesis of the 1,3-dihydro-2-benzofuran scaffold. For example, microwave irradiation facilitates the rapid synthesis of benzofuran-3(2H)-ones and accelerates multicomponent reactions to build substituted benzofurans. nih.govresearchgate.netnih.gov In a relevant application, microwave heating was used to promote Suzuki coupling reactions to produce 5-arylbenzofuran-2-carboxylates, demonstrating its utility in functionalizing the benzene (B151609) ring of the benzofuran system. researchgate.net The use of sealed reaction vessels under controlled microwave conditions allows for temperatures to safely exceed the boiling point of the solvents, leading to significant rate enhancements. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzofuran Derivatives Data is based on representative examples from the literature to highlight the advantages of MWI.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Aldol Condensation | Several hours | Minutes | Significant | nih.gov |

| Three-component Benzofuran Synthesis | 12-24 hours | 15-30 minutes | Moderate to High | nih.gov |

| Suzuki Coupling | 8 hours | 25 minutes | High | researchgate.net |

| Condensation with Carboxylic Acids | Not specified | 3 hours | High | mdpi.com |

Functional Group Interconversions and Derivatization

The carboxylic acid moiety of this compound is a versatile functional handle that allows for a wide range of derivatizations. These transformations are essential for creating analogues with diverse properties for various applications.

Esterification is a fundamental reaction of carboxylic acids. The most common method is the Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk This reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. chemguide.co.uk

For this compound, this reaction allows for the conversion of the polar carboxylic acid group into a less polar ester group, which can be crucial for modifying the compound's physical and chemical properties.

Reaction Scheme:

Table 3: Representative Esterification of this compound

| Alcohol (R-OH) | Product Name | Typical Conditions |

|---|---|---|

| Methanol (CH₃OH) | Methyl 1,3-dihydro-2-benzofuran-5-carboxylate | Reflux with cat. H₂SO₄ |

| Ethanol (CH₃CH₂OH) | Ethyl 1,3-dihydro-2-benzofuran-5-carboxylate | Reflux with cat. H₂SO₄ |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl 1,3-dihydro-2-benzofuran-5-carboxylate | Reflux with cat. H₂SO₄ |

The carboxylic acid group can be reduced to a primary alcohol, yielding (1,3-dihydro-2-benzofuran-5-yl)methanol. This transformation removes the acidic proton and introduces a new site for further functionalization. Due to the low reactivity of carboxylic acids towards reduction, strong reducing agents are required.

Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Another powerful reagent is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF). Borane is particularly effective for reducing carboxylic acids selectively in the presence of other reducible functional groups like esters.

Reaction Scheme:

Table 4: Reagents for the Reduction of Carboxylic Acids to Alcohols

| Reagent | Typical Solvent | Conditions | Comments |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | Anhydrous, 0 °C to reflux | Highly reactive, non-selective, requires careful handling. |

| Borane-Tetrahydrofuran (BH₃·THF) | THF | Anhydrous, 0 °C to reflux | More selective for carboxylic acids over esters and other groups. |

Electrophilic aromatic substitution (EAS) allows for the introduction of various functional groups onto the benzene ring of the dihydrobenzofuran scaffold. masterorganicchemistry.comlibretexts.org The regioselectivity of these reactions is governed by the directing effects of the existing substituents. In this compound, there are two key directing groups:

The Carboxyl Group (-COOH): This is a deactivating and meta-directing group due to its electron-withdrawing nature. numberanalytics.com

The Alkoxy Group (ring ether oxygen): This is an activating and ortho, para-directing group due to the lone pair of electrons on the oxygen atom that can be donated into the ring via resonance.

The position of substitution will be determined by the interplay of these opposing effects. The positions ortho to the activating alkoxy group (C4 and C6) and the position meta to the deactivating carboxyl group (C6) are the most likely sites for substitution. The C6 position is activated by the alkoxy group and directed by the carboxyl group, making it a highly probable site for electrophilic attack. The C4 position is also activated but may be subject to some steric hindrance.

Halogenation: Aromatic halogenation, such as bromination, is typically carried out using Br₂ with a Lewis acid catalyst like FeBr₃. The electrophile (Br⁺) will preferentially substitute at the most activated position, likely C6.

Nitration: Nitration is achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com Similar to halogenation, the nitro group is expected to be directed primarily to the C6 position. It is important to note that under certain conditions, a different reaction known as decarboxylative halogenation or nitration can occur, where the carboxylic acid group itself is replaced by the halogen or nitro group. acs.orgnih.govchemrevlett.com

Table 5: Predicted Regiochemical Outcome of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product (Predicted) |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 6-Bromo-1,3-dihydro-2-benzofuran-5-carboxylic acid |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-1,3-dihydro-2-benzofuran-5-carboxylic acid |

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a cornerstone of organic synthesis, enabling the conversion of carboxylic acids into a variety of valuable derivatives such as esters, amides, and acid chlorides. For this compound, these reactions proceed at the carboxyl group, providing a versatile handle for molecular elaboration. The general mechanism involves the initial activation of the carboxylic acid, followed by the attack of a nucleophile. vanderbilt.eduyoutube.com

A common strategy for amide formation is the conversion of the carboxylic acid into a more reactive acylating agent, such as an acid chloride. nih.gov This can be achieved by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly electrophilic and readily reacts with a wide range of primary and secondary amines to furnish the corresponding benzofuran-carboxamides. mdpi.com For instance, the synthesis of various benzofuran-2-carboxamide (B1298429) derivatives has been reported through the reaction of the corresponding acid chloride with different amines in the presence of a base like triethylamine. nih.gov

Alternatively, direct condensation of the carboxylic acid with an amine can be facilitated by coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine to yield the amide. youtube.com Titanium tetrachloride (TiCl₄) has also been reported as an effective mediator for the direct amidation of carboxylic acids, offering a one-pot procedure. nih.gov

Esterification, another key nucleophilic acyl substitution, can be accomplished through the Fischer esterification method. This involves reacting this compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible and often requires driving the equilibrium towards the product by removing water. libretexts.org

The following table summarizes various nucleophilic acyl substitution reactions applicable to this compound, based on analogous transformations in the literature.

| Product Type | Reagents and Conditions | General Yields | Reference Analogy |

| Acid Chloride | SOCl₂ or (COCl)₂, neat or in an inert solvent | High | nih.gov |

| Amide | 1. SOCl₂ or (COCl)₂ 2. Amine, base (e.g., Et₃N) | Good to Excellent | mdpi.comnih.gov |

| Amide (Direct) | Amine, DCC or TiCl₄, pyridine | Moderate to Excellent | nih.govyoutube.com |

| Ester | Alcohol, H₂SO₄ (cat.), heat | Moderate to High | libretexts.org |

| Acid Anhydride | Acid chloride, carboxylate salt | Good | uomustansiriyah.edu.iq |

Hydrazinolysis and Curtius Rearrangement

Hydrazinolysis of carboxylic acid derivatives, particularly esters, is a standard method for the synthesis of acyl hydrazides. These hydrazides are crucial intermediates for various synthetic transformations, including the Curtius rearrangement. The process typically involves reacting the methyl or ethyl ester of this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in an alcoholic solvent. rjptonline.org While direct hydrazinolysis of the carboxylic acid is less common, it can be achieved under more forcing conditions.

The resulting 1,3-dihydro-2-benzofuran-5-carbohydrazide serves as the direct precursor for the Curtius rearrangement. researchgate.net This rearrangement is a powerful method for converting carboxylic acids into primary amines with the loss of one carbon atom. wikipedia.orgorganic-chemistry.org The reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to an isocyanate with the expulsion of nitrogen gas. nih.govscispace.com

The synthesis of the acyl azide can be accomplished by treating the acyl hydrazide with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid). nih.gov Alternatively, the carboxylic acid can be directly converted to the acyl azide using reagents like diphenylphosphoryl azide (DPPA).

The isocyanate intermediate generated from the Curtius rearrangement is highly versatile. It can be trapped with various nucleophiles to yield a range of important functional groups. wikipedia.org For example, reaction with water leads to the formation of an unstable carbamic acid, which decarboxylates to afford the corresponding 5-amino-1,3-dihydro-2-benzofuran. Trapping with an alcohol furnishes a carbamate, while reaction with an amine yields a urea (B33335) derivative. researchgate.net

The table below outlines the key steps and products of the Hydrazinolysis and Curtius Rearrangement sequence starting from this compound.

| Step | Intermediate/Product | Reagents and Conditions | Key Features | Reference Analogy |

| 1. Esterification | 1,3-Dihydro-2-benzofuran-5-carboxylate | MeOH or EtOH, H₂SO₄ (cat.) | Standard ester formation | libretexts.org |

| 2. Hydrazinolysis | 1,3-Dihydro-2-benzofuran-5-carbohydrazide | N₂H₄·H₂O, EtOH, reflux | Formation of the acyl hydrazide | rjptonline.org |

| 3. Azide Formation | 1,3-Dihydro-2-benzofuran-5-carbonyl azide | NaNO₂, HCl (aq.), 0-5 °C | Generation of the acyl azide | nih.gov |

| 4. Rearrangement | 1,3-Dihydro-2-benzofuran-5-isocyanate | Heat (in an inert solvent like toluene) | Formation of the isocyanate | wikipedia.orgorganic-chemistry.org |

| 5. Trapping (Amine) | 5-Amino-1,3-dihydro-2-benzofuran | H₂O, heat | Hydrolysis to the primary amine | wikipedia.org |

| 5. Trapping (Carbamate) | Alkyl (1,3-dihydro-2-benzofuran-5-yl)carbamate | Alcohol (e.g., t-BuOH), heat | Formation of a carbamate | nih.gov |

| 5. Trapping (Urea) | 1-Alkyl-3-(1,3-dihydro-2-benzofuran-5-yl)urea | Amine, heat | Formation of a urea derivative | researchgate.net |

Strategic Syntheses of Analogs and Derivatives

Formation of Dihydrobenzofuran Carboxylic Acid Isomers

The synthesis of positional isomers of 1,3-dihydro-2-benzofuran-carboxylic acid, such as the 4-, 6-, and 7-carboxylic acid derivatives, requires regioselective strategies starting from appropriately substituted precursors. For example, the synthesis of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid has been achieved from 2-hydroxy-3-(2-methyl-2-propen-1-yl)benzoic acid. chemicalbook.com Similarly, benzofuran-7-carboxylic acid can be prepared by the hydrolysis of its corresponding methyl ester. prepchem.com The synthesis of these isomers often relies on the availability of starting materials where the regiochemistry is already established.

Synthesis of Dioxoisobenzofuran Carboxylic Acid Analogs

Dioxoisobenzofuran carboxylic acid analogs, such as 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid (trimellitic anhydride), are important industrial chemicals and synthetic intermediates. oakwoodchemical.comcymitquimica.com The synthesis of these compounds typically involves the oxidation of a substituted benzene derivative. For example, 1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid can be synthesized through methods like cyclization of aromatic precursors or oxidation of suitable substrates. smolecule.com The reactivity of these dioxo compounds is characterized by their susceptibility to nucleophilic attack at the carbonyl groups, allowing for the synthesis of a wide array of derivatives. smolecule.com

Construction of Substituted Benzofuran-Carboxamides

The synthesis of substituted benzofuran-carboxamides is a significant area of research due to the prevalence of this motif in biologically active molecules. scienceopen.combohrium.com A common approach involves the coupling of a benzofuran carboxylic acid with an amine. mdpi.comresearchgate.net For instance, a series of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives have been synthesized for biological evaluation. researchgate.net The synthesis of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide was achieved by reacting the corresponding carboxylic acid with oxalyl chloride followed by ammonium (B1175870) hydroxide. nih.gov

The following table presents examples of synthesized substituted benzofuran-carboxamides.

| Compound Name | Starting Carboxylic Acid | Amine | Coupling Method | Reference |

| 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide | 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | Ammonium hydroxide | Acid chloride | nih.gov |

| 3-(Glycinamido)-benzofuran-2-carboxamide derivatives | 3-Aminobenzofuran-2-carboxylic acid derivatives | Glycine derivatives | Not specified | researchgate.net |

| Benzodifuran-2-carboxamide derivatives | Benzodifuran-2-carboxylic acid | Various amines | Acid chloride | nih.gov |

Regioselective Functionalization Techniques

Regioselective functionalization allows for the introduction of substituents at specific positions on the dihydrobenzofuran ring system, which is crucial for structure-activity relationship studies. Electrophilic aromatic substitution reactions, such as bromination, can be directed by the existing substituents on the benzene ring. For example, the bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide with bromine in acetic acid resulted in the formation of the 4-bromo derivative. nih.gov The hydroxyl and acetyl groups on the ring direct the incoming electrophile to the C4 position.

Palladium-catalyzed cross-coupling reactions are also powerful tools for the regioselective functionalization of benzofurans. organic-chemistry.org These methods can be used to introduce aryl, alkyl, and other groups at specific positions, often starting from a halogenated dihydrobenzofuran precursor.

Mechanistic Organic Chemistry and Reaction Dynamics of 1,3 Dihydro 2 Benzofuran 5 Carboxylic Acid

Detailed Reaction Mechanisms

The formation of the dihydrobenzofuran ring system can be achieved through various strategic bond formations, each characterized by unique intermediates and transition states. The presence of the carboxylic acid moiety at the 5-position influences the electronic properties of the aromatic ring and must be accounted for in the design of synthetic strategies.

The construction of the dihydrobenzofuran ring is most commonly achieved via intramolecular cyclization. Several distinct mechanistic pathways have been elucidated, often depending on the chosen catalyst and starting materials.

One prominent mechanism is the acid-catalyzed cyclization of a suitable precursor, such as a 2-(hydroxymethyl)phenethyl alcohol derivative. This reaction proceeds through the formation of a key oxonium ion intermediate. Under acidic conditions, the benzylic alcohol is protonated, leading to the loss of water and the formation of a stabilized benzylic carbocation. The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation to forge the C-O bond and complete the five-membered ring.

Alternatively, transition metal-catalyzed reactions offer powerful and selective routes. For instance, palladium-catalyzed carboalkoxylation of 2-allylphenol (B1664045) derivatives provides access to the 2,3-dihydrobenzofuran (B1216630) core. nih.gov The mechanism involves an initial oxidative addition of an aryl triflate to the Pd(0) catalyst, followed by migratory insertion of the alkene. A critical step is the intramolecular anti-oxypalladation of the alkene by the phenolic oxygen, which is then followed by reductive elimination to yield the final product and regenerate the catalyst. nih.gov

Iridium-catalyzed intramolecular hydroarylation represents another sophisticated approach, proceeding via C-H activation. nii.ac.jprsc.org In this mechanism, a directing group on the substrate, such as a ketone, coordinates to the iridium catalyst, facilitating the activation of an ortho C-H bond on the phenyl ring. The catalyst then mediates the addition of this C-H bond across the tethered alkene, forming the dihydrobenzofuran ring with high enantioselectivity when chiral ligands are employed. nii.ac.jp

| Cyclization Strategy | Catalyst / Reagent | Key Intermediate | Mechanistic Highlights |

| Acid-Catalyzed Cyclization | H+ (e.g., PPA) | Oxonium Ion / Carbocation | Protonation, dehydration, and intramolecular nucleophilic attack. wuxibiology.com |

| Pd-Catalyzed Carboalkoxylation | Pd(0) complex | Pd(II) π-allyl complex | Oxidative addition, migratory insertion, anti-oxypalladation, reductive elimination. nih.gov |

| Ir-Catalyzed Hydroarylation | Cationic Ir(I) complex | Iridacycle | Directing-group assisted C-H activation and insertion into an alkene. rsc.org |

Free radical-mediated reactions provide a powerful method for ring construction under neutral conditions, which is advantageous for substrates with sensitive functional groups. The formation of the 1,3-dihydro-2-benzofuran ring can be envisioned through an intramolecular cyclization of a radical intermediate.

The process is initiated by the generation of a radical at a position that allows for subsequent cyclization. For example, a precursor such as an ortho-alkenylphenyl ether bearing a radical precursor (e.g., a bromine atom) on the ether side chain can be used. Upon treatment with a radical initiator like tributyltin hydride (Bu₃SnH) and AIBN, a radical is generated. This radical can then add to the proximate double bond of the alkenyl group.

According to Baldwin's rules, the 5-exo-trig cyclization is kinetically favored over the 6-endo-trig pathway. wikipedia.org This selectivity ensures the formation of the five-membered dihydrobenzofuran ring rather than a six-membered chromane (B1220400) ring. The resulting cyclized radical, now located outside the newly formed ring, is subsequently quenched by a hydrogen atom from the Bu₃SnH, propagating the radical chain and yielding the final product. wikipedia.org Such radical cascades are highly efficient for building molecular complexity in a single step.

In certain chemical transformations, particles can bypass the classical energy barrier of a reaction via a quantum mechanical phenomenon known as tunneling. This effect is most significant for light particles like protons and is typically identified by an unusually large kinetic isotope effect (KIE) and a weak temperature dependence. uibk.ac.atsciencedaily.compageplace.de

Research has demonstrated that the ring-closure step in the formation of some benzofuran (B130515) derivatives can be mediated by proton quantum tunneling. escholarship.org In a specific on-surface synthesis involving a hydroalkoxylation reaction, the closure of the furan (B31954) ring was observed at temperatures as low as 150 K. organic-chemistry.org The mechanism involves a two-step process: an initial hydrogen transfer from a hydroxyl group to a tethered alkyne group, followed by the ring-closing reaction.

Theoretical calculations and experimental evidence from kinetic isotope effect studies, where hydrogen is replaced by deuterium, have confirmed that the initial proton transfer proceeds predominantly through tunneling rather than classical over-the-barrier thermal activation. organic-chemistry.org This quantum pathway allows the reaction to occur at temperatures far below what would be required classically, enabling highly selective transformations with minimal side reactions. While not yet specifically documented for 1,3-Dihydro-2-benzofuran-5-carboxylic acid, this phenomenon represents a frontier in understanding and controlling ring-forming reactions.

| Parameter | Classical Reaction | Tunneling-Mediated Reaction |

| Activation | Thermal energy (over-barrier) | Wave function penetration (through-barrier) sciencedaily.com |

| Temperature Dependence | High (follows Arrhenius equation) | Low or non-existent pageplace.de |

| Kinetic Isotope Effect (KIE) | Moderate | Atypically large rsc.org |

| Reaction Conditions | Typically elevated temperatures | Can occur at very low temperatures organic-chemistry.org |

The synthesis of strained or functionalized ring systems can sometimes be accomplished by ring contraction from a more readily available, larger precursor. The Wolff rearrangement is a classic example of such a transformation that could be adapted to form the dihydrobenzofuran skeleton. wikipedia.orglibretexts.org

This pathway would begin with a six-membered heterocyclic precursor, such as a cyclic α-diazo ketone derived from a chromanone. Upon thermal, photochemical, or metal-catalyzed (e.g., Ag₂O) induction, the α-diazo ketone loses dinitrogen (N₂). organic-chemistry.org This loss generates a highly reactive carbene intermediate, which immediately undergoes a 1,2-rearrangement. In this step, the bond of the migrating group moves to the carbene carbon, resulting in the formation of a ketene (B1206846) intermediate with a contracted ring size. libretexts.org

If this Wolff rearrangement is performed on a suitable chromanone derivative, the resulting ketene would possess the five-membered dihydrobenzofuran core. The highly reactive ketene can then be trapped by a nucleophile present in the reaction mixture, such as water or an alcohol, to yield a carboxylic acid or ester derivative, respectively. wikipedia.org This method is particularly valuable for creating strained ring systems that are difficult to access through direct cyclization. wikipedia.org

Iminium ion catalysis is a cornerstone of organocatalysis, primarily used to activate α,β-unsaturated aldehydes and ketones toward nucleophilic attack by lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital). nobelprize.orgrsc.org While directly involved in the synthesis of many nitrogen-containing heterocycles, its role in forming oxygen heterocycles is less direct. However, the underlying principle of activation through a cationic intermediate is mirrored in acid-catalyzed cyclizations that form dihydrobenzofurans.

In these analogous reactions, an oxonium ion , the oxygen counterpart to an iminium ion, serves as the key reactive intermediate. For example, the acid-catalyzed cyclization of an acetal (B89532) tethered to a phenol (B47542) ring proceeds via protonation of an ether oxygen, followed by the elimination of an alcohol molecule to form a reactive oxonium ion. wuxibiology.com The aromatic ring then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the oxonium ion. Subsequent elimination and tautomerization steps yield the benzofuran ring. Computational studies have shown that the regioselectivity of this cyclization is controlled by the electronic properties and orbital distribution of the oxonium ion intermediate. wuxibiology.com

In some specialized syntheses of functionalized benzofurans, keteniminium ions have also been proposed as intermediates, arising from the reaction of quinone esters with ynamides, which then undergo intramolecular cyclization. researchgate.net

The Williamson ether synthesis, a classic Sₙ2 reaction, provides a direct and reliable method for forming the ether linkage of the 1,3-dihydro-2-benzofuran ring via an intramolecular pathway. This approach requires a precursor molecule containing both a nucleophile (an alkoxide) and an electrophile (typically an alkyl halide) in the correct positions to allow for a 5-exo-tet cyclization.

A suitable precursor for this compound would be a derivative of 3-(halomethyl)-4-hydroxybenzoic acid. Upon treatment with a non-nucleophilic base (e.g., NaH), the phenolic hydroxyl group is deprotonated to form a more nucleophilic phenoxide. This phenoxide then acts as an intramolecular nucleophile, attacking the adjacent electrophilic carbon of the halomethyl group.

The reaction proceeds via a backside attack, characteristic of an Sₙ2 mechanism, displacing the halide leaving group and closing the five-membered ring. The presence of the carboxylic acid group requires careful selection of the base; a strong base is needed to deprotonate the less acidic phenol in the presence of the more acidic carboxylic acid. However, once the phenoxide is formed, its greater nucleophilicity compared to the carboxylate ensures selective reaction at the benzylic position to form the ether linkage.

Claisen Rearrangement in Benzofuran Precursor Formation

The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, serves as a strategic approach for the synthesis of precursors to the 1,3-dihydro-2-benzofuran skeleton. This nih.govnih.gov-sigmatropic rearrangement typically involves the thermal conversion of an allyl aryl ether to an o-allylphenol. libretexts.org For the synthesis of derivatives related to this compound, a suitably substituted allyl aryl ether is required.

The reaction proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state. libretexts.org The rearrangement is intramolecular and often requires elevated temperatures, although catalysts can facilitate the reaction under milder conditions. nih.gov The mechanism ensures a high degree of predictability in terms of regioselectivity, with the allyl group migrating to the ortho position of the phenolic ether.

A general mechanistic pathway for the formation of a precursor to a substituted 2,3-dihydrobenzofuran is outlined below:

Preparation of the Allyl Aryl Ether : The synthesis typically commences with the etherification of a phenol with an allyl halide. In the context of this compound, a derivative of 4-hydroxybenzoic acid would be the starting material.

Thermal Rearrangement : Upon heating, the allyl aryl ether undergoes the Claisen rearrangement. The reaction proceeds through a chair-like transition state, which is generally favored, leading to the product with high stereospecificity if the allyl group is substituted.

Tautomerization : The initial product of the rearrangement is a non-aromatic cyclohexadienone intermediate. This intermediate rapidly tautomerizes to restore the aromaticity of the benzene (B151609) ring, yielding the corresponding o-allylphenol. libretexts.org

Subsequent Transformations : The resulting o-allylphenol is a versatile intermediate that can be further elaborated to the 1,3-dihydro-2-benzofuran ring system through subsequent cyclization reactions.

Recent studies have explored variations of the Claisen rearrangement, including transition metal-catalyzed versions that can proceed at lower temperatures. nih.gov These advancements enhance the utility of this classic reaction in the synthesis of complex molecules.

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has emerged as a robust and versatile method for the construction of cyclic compounds, including the dihydrobenzofuran ring system. This reaction, catalyzed by transition metal complexes, typically those of ruthenium, involves the intramolecular reaction of a diene to form a cyclic alkene and a small volatile byproduct, such as ethylene. harvard.edu

In the synthesis of 1,3-dihydro-2-benzofuran derivatives, a common strategy involves the preparation of a diene precursor, which can often be synthesized via a Claisen rearrangement as described in the previous section. researchgate.net For instance, an o-allylphenyl allyl ether can serve as a suitable RCM substrate.

The generally accepted mechanism for RCM, known as the Chauvin mechanism, proceeds through the following key steps:

Initiation : The active catalyst, a metal-alkylidene complex, reacts with one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate.

Productive Metathesis : This metallacyclobutane can then undergo a retro [2+2] cycloaddition to release the original alkylidene ligand and form a new metal-alkylidene complex derived from the substrate.

Ring Closure : This new metal-alkylidene then reacts intramolecularly with the second alkene of the diene substrate to form another metallacyclobutane intermediate.

Catalyst Regeneration : A final retro [2+2] cycloaddition releases the desired cyclic alkene product and regenerates a metal-alkylidene species that can re-enter the catalytic cycle.

The efficiency of RCM is influenced by several factors, including the choice of catalyst, the solvent, and the substrate concentration. The development of highly active and functional group-tolerant catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, has significantly expanded the scope of RCM in organic synthesis. researchgate.net

| Reaction | Key Features | Application in Benzofuran Synthesis |

| Claisen Rearrangement | nih.govnih.gov-Sigmatropic rearrangement, Concerted mechanism, High regioselectivity | Formation of o-allylphenol precursors from allyl aryl ethers. |

| Ring-Closing Metathesis | Transition metal-catalyzed, Formation of cyclic alkenes from dienes, High functional group tolerance | Cyclization of diene precursors to form the dihydrobenzofuran ring. |

Stereochemical Considerations in Synthetic Transformations

The synthesis of chiral derivatives of this compound is of significant interest due to the prevalence of chiral benzofuran motifs in biologically active molecules. rochester.edu Achieving high levels of enantioselectivity and diastereoselectivity is a key challenge in the synthesis of these compounds.

Enantioselective Synthetic Routes

Several enantioselective methods have been developed for the synthesis of chiral 2,3-dihydrobenzofurans. These strategies often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One notable approach is the use of organocatalysis . For example, an enantioselective intramolecular oxa-Michael reaction of enones or α,β-unsaturated esters containing benzylic alcohols can yield 1,3-dihydroisobenzofuranyl derivatives with high enantioselectivities. This reaction is often catalyzed by cinchona alkaloid-based organocatalysts. organic-chemistry.org

Another powerful strategy is transition metal catalysis . Iridium-catalyzed enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones has been shown to produce chiral 3-substituted dihydrobenzofurans in high yields and with excellent enantioselectivity. rsc.org In this reaction, a chiral bisphosphine ligand coordinated to the iridium center is responsible for inducing asymmetry.

Palladium-catalyzed enantioselective C-H activation followed by intramolecular C-O bond formation has also been utilized to synthesize chiral benzofuranones from phenylacetic acids. nih.gov The use of chiral mono-protected amino acid (MPAA) ligands is crucial for achieving high enantioselectivity in these transformations.

| Enantioselective Method | Catalyst/Reagent | Key Transformation |

| Organocatalysis | Cinchona alkaloid-based catalysts | Intramolecular oxa-Michael addition |

| Iridium Catalysis | Iridium complexes with chiral bisphosphine ligands | Intramolecular hydroarylation |

| Palladium Catalysis | Palladium acetate (B1210297) with chiral MPAA ligands | C-H activation/C-O bond formation |

Diastereoselective Control in Product Formation

In addition to enantioselectivity, controlling diastereoselectivity is crucial when multiple stereocenters are present in the target molecule. Various synthetic strategies have been developed to achieve high diastereoselectivity in the synthesis of substituted dihydrobenzofurans.

For instance, rhodium-catalyzed reactions of diazo-containing phenolic compounds with isatins have been used to synthesize 3-hydroxyoxindole-substituted 2,3-dihydrobenzofurans with exclusive diastereoselectivity. nih.gov The reaction proceeds through an aldol-type addition followed by an intramolecular cyclization involving an oxonium ylide intermediate.

Furthermore, palladium-catalyzed one-pot synthetic methodologies involving two sequential Heck couplings have been designed for the synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans. nih.gov These methods often exhibit high diastereoselectivity, which is controlled by the steric and electronic properties of the substrates and the catalyst.

The development of stereodivergent dual catalytic systems has also enabled the synthesis of various stereoisomers of asymmetric 2,3-dihydrobenzofurans from arylvinyldiazoacetates and substituted aminophenols. nih.gov By carefully selecting the catalysts and reaction conditions, it is possible to selectively access different diastereomers of the product.

Spectroscopic and Analytical Methods for Structural Elucidation of 1,3 Dihydro 2 Benzofuran 5 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of an organic molecule. Through the analysis of one-dimensional and two-dimensional NMR spectra, the precise chemical environment and connectivity of each atom in 1,3-Dihydro-2-benzofuran-5-carboxylic acid can be determined.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would correspond to the aromatic protons, the methylene protons of the dihydrofuran ring, and the acidic proton of the carboxyl group. The chemical shifts (δ) are influenced by the electron density around the protons. Aromatic protons are typically observed in the downfield region (δ 7.0-8.0 ppm). The two methylene groups (CH₂) on the dihydrofuran ring are attached to an oxygen and a benzene (B151609) ring, which would place their signals in the range of δ 4.5-5.5 ppm. The carboxylic acid proton is highly deshielded and usually appears as a broad singlet at a very downfield position (δ 10-13 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum (δ 165-185 ppm). The aromatic carbons would produce a set of signals between δ 120-150 ppm, with quaternary carbons generally showing weaker signals. The methylene carbons of the dihydrofuran ring, being attached to an oxygen atom, would resonate in the range of δ 60-80 ppm.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 10.0 - 13.0 (s, 1H) | -COOH |

| 7.5 - 8.0 (m, 3H) | Ar-H |

| 4.5 - 5.5 (s, 4H) | -CH₂-O-CH₂- |

Two-Dimensional NMR (DQF-COSY, HMBC, HSQC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms.

DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, correlations between the aromatic protons would help in assigning their specific positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the methylene groups to their corresponding carbon signals.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is used to determine the exact mass of the molecule with high precision. For this compound (C₉H₈O₃), the calculated exact mass is 164.04734 Da. HR-ESI-MS analysis would be expected to show a molecular ion peak ([M+H]⁺ or [M-H]⁻) that corresponds to this exact mass, thereby confirming the molecular formula.

| Adduct | Calculated m/z |

| [M+H]⁺ | 165.05462 |

| [M+Na]⁺ | 187.03657 |

| [M-H]⁻ | 163.04007 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to provide structural information. Key fragmentation pathways for this compound would likely involve the loss of the carboxylic acid group (a loss of 45 Da, corresponding to -COOH) or fragments from the dihydrofuran ring. The analysis of these fragmentation patterns provides further confidence in the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.

A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. A strong, sharp absorption peak around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration of the carboxylic acid. The C-O stretching of the carboxylic acid and the ether linkage in the dihydrofuran ring would appear in the 1210-1320 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methylene groups would be seen just below 3000 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Carboxylic Acid O-H Stretch | 2500-3300 (broad) |

| Carbonyl C=O Stretch | 1700-1725 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| C-O Stretch (Acid and Ether) | 1000-1320 |

X-ray Crystallography for Absolute Structure Determination

No published studies on the X-ray crystallographic analysis of this compound could be located. Consequently, critical data such as crystal system, space group, unit-cell dimensions, and atomic coordinates are not available. This information is essential for definitively confirming the three-dimensional arrangement of atoms and the absolute stereochemistry of the molecule. While crystallographic data exists for related benzofuran (B130515) derivatives, it does not apply to the specific structure of this compound.

Chromatographic Techniques for Purity Assessment and Isolation

Detailed methods for the purity assessment and isolation of this compound using chromatographic techniques have not been documented in scientific literature.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

There are no specific, validated HPLC methods published for the separation and quantification of this compound. Information regarding suitable stationary phases (e.g., C18, C8), mobile phase compositions, flow rates, detection wavelengths, and retention times is not available. Therefore, a data table outlining these parameters cannot be constructed.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Similarly, literature describing the use of TLC for monitoring the synthesis or for screening purposes of this compound is absent. Key experimental details, such as the type of stationary phase (e.g., silica gel, alumina), the composition of the mobile phase (solvent system), and the corresponding Retardation factor (Rƒ) values, have not been reported. Without this data, a table of TLC parameters cannot be generated.

Structure Activity Relationship Sar Studies and Pharmacophore Development for 1,3 Dihydro 2 Benzofuran 5 Carboxylic Acid Derivatives

Influence of Substituent Position and Nature on Molecular Properties

Effects of Carboxylic Acid Group Location on Reactivity

The position of the carboxylic acid group on the benzofuran (B130515) ring is a critical determinant of the molecule's reactivity and its ability to engage in key interactions with biological macromolecules. When positioned at the 5-position of the 1,3-dihydro-2-benzofuran scaffold, the carboxylic acid group's acidity and its capacity to act as a hydrogen bond donor are influenced by the electronic effects of the fused ring system. This specific location governs the molecule's ability to interact with receptor sites, and any shift in its position to other parts of the benzene (B151609) ring would alter the electronic distribution and steric accessibility, thereby impacting its binding affinity and intrinsic activity.

Impact of Halogenation and Other Substituents on Scaffold Interactions

The introduction of halogen atoms and other substituents onto the 1,3-dihydro-2-benzofuran-5-carboxylic acid scaffold has been a key strategy in modulating its molecular properties and biological activity. Halogenation, in particular, can significantly enhance the binding affinity of the molecule to its target proteins through the formation of halogen bonds, which are non-covalent interactions between the halogen atom and a nucleophilic site on the receptor. The nature and position of the halogen can fine-tune the electronic and lipophilic character of the molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Beyond halogens, the addition of other functional groups, such as alkyl, alkoxy, or nitro groups, at various positions on the aromatic ring or the dihydrofuran moiety can lead to diverse pharmacological profiles. These substituents can alter the molecule's size, shape, and electronic density, leading to differential interactions with the target's binding pocket.

| Substituent | Position | Observed Effect on Molecular Properties |

| Halogen (F, Cl, Br) | Aromatic Ring | Increased binding affinity, altered lipophilicity |

| Methyl | Dihydrofuran Ring | Modified steric interactions |

| Methoxy | Aromatic Ring | Enhanced hydrogen bonding capability |

Role of Stereochemistry in Molecular Recognition and Binding

While specific stereochemical studies on this compound are not extensively documented in publicly available research, the principles of stereochemistry are fundamental to its interaction with chiral biological targets like enzymes and receptors. The three-dimensional arrangement of atoms in a molecule is critical for its ability to fit into a specific binding site. For derivatives of this compound that possess chiral centers, the different enantiomers or diastereomers are expected to exhibit distinct biological activities.

It is well-established in medicinal chemistry that one stereoisomer may display significantly higher potency or a different pharmacological profile compared to its counterpart. This is because the precise spatial orientation of functional groups determines the effectiveness of the interactions—such as hydrogen bonds, hydrophobic interactions, and ionic bonds—that are necessary for molecular recognition and the subsequent biological response. Therefore, the stereochemistry of any chiral derivatives of this scaffold would be a critical factor in their development as therapeutic agents.

Benzofuran Core Modifications and Analog Design

Modifications to the core structure of this compound and the strategic design of its analogs are essential for enhancing its therapeutic properties. These approaches aim to improve potency, selectivity, and pharmacokinetic profiles.

Strategic Scaffold Mimicry for Enhanced Properties

In medicinal chemistry, scaffold mimicry, or bioisosteric replacement, is a widely used strategy to improve the properties of a lead compound. This involves replacing a part of the molecule with another group that has similar steric and electronic properties, with the goal of enhancing biological activity, improving metabolic stability, or reducing toxicity. For the 1,3-dihydro-2-benzofuran core, bioisosteric replacements could involve substituting the oxygen atom in the furan (B31954) ring with sulfur (to form a dihydrobenzothiophene) or nitrogen (to form a dihydroindole), or altering the ring size. Such modifications can lead to new chemical entities with potentially improved therapeutic profiles. The success of these replacements is highly dependent on the specific biological target and the role of the original scaffold in binding.

| Original Scaffold | Bioisosteric Replacement | Potential Advantage |

| 1,3-Dihydro-2-benzofuran | Dihydrobenzothiophene | Altered metabolic profile |

| 1,3-Dihydro-2-benzofuran | Dihydroindole | Modified hydrogen bonding potential |

Lipophilicity Modulation through Structural Changes

Lipophilicity, a measure of a compound's ability to dissolve in fats or lipids, is a critical parameter in drug design as it affects a drug's absorption, distribution, metabolism, and excretion (ADME). The lipophilicity of this compound derivatives can be finely tuned through various structural modifications.

| Structural Modification | Effect on Lipophilicity |

| Addition of alkyl chains | Increase |

| Introduction of halogen atoms | Increase |

| Addition of hydroxyl groups | Decrease |

| Incorporation of amino groups | Decrease |

Exploring Rigid Aromatic Frameworks and Functionalizable Moieties

The inherent rigidity of the fused benzene and dihydrofuran rings in the 1,3-dihydro-2-benzofuran core provides a stable and predictable framework for orienting functional groups toward their biological targets. mdpi.com This structural rigidity is a key advantage in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity.

Researchers have systematically explored the impact of adding various functionalizable moieties at different positions on the benzofuran scaffold to probe interactions with target proteins and enhance biological activity. SAR studies have revealed that the type and position of substituents are critical determinants of a compound's efficacy. nih.gov

Key findings from these explorations include:

Halogenation: The introduction of halogen atoms such as bromine, chlorine, or fluorine into the benzofuran ring has consistently led to a significant increase in anticancer activities. nih.gov This is attributed to the ability of halogens to form "halogen bonds," an attractive interaction with nucleophilic sites on a target molecule, which can improve binding affinity. nih.gov For instance, a bromine atom attached to the methyl group at the 3-position of a benzofuran ring resulted in remarkable cytotoxic activity against leukemia cells. nih.gov

Hydrophobic Groups: In studies related to acetylcholinesterase inhibition, derivatives carrying additional hydrophobic groups demonstrated more potent activity. tandfonline.com This suggests that hydrophobic pockets in the active site of the enzyme are crucial for ligand binding.

Heterocyclic Rings: The substitution of heterocyclic rings at the C-2 position has been identified as a crucial factor for the cytotoxic activity of benzofuran derivatives. nih.gov Furthermore, incorporating nitrogen-based heterocycles like oxadiazole and triazole can significantly influence binding affinities, with triazole-containing compounds showing higher affinity for the HCV NS5B enzyme than their oxadiazole counterparts. mdpi.com

The strategic placement of these moieties allows for the fine-tuning of a molecule's electronic and steric properties, which in turn influences its interaction with biological targets. researchgate.net

| Position of Substitution | Substituent Type | Effect on Biological Activity | Target/Model System |

| C-3 (on methyl group) | Bromine | Increased cytotoxicity nih.gov | Leukemia cells (K562, HL60) |

| C-2 | Heterocyclic Rings | Crucial for cytotoxicity nih.gov | Cancer cell lines |

| Phenyl Ring | Electron-positive groups | Improved anticancer activity | Various cancer cell lines |

| Benzofuran Scaffold | Additional hydrophobic groups | More potent inhibition tandfonline.com | Acetylcholinesterase |

| C-5 | Carboxamide moiety | Essential for activity nih.gov | Cannabinoid Receptor 2 (CB2) |

Pharmacophore Elucidation and Optimization

Pharmacophore modeling is an essential computational tool used to identify the key structural features of a molecule that are responsible for its biological activity. frontiersin.org For the 1,3-dihydro-2-benzofuran scaffold, these models help in understanding the spatial arrangement of atoms and functional groups necessary for optimal interaction with a specific biological target.

Identification of Key Pharmacophoric Elements within the Benzofuran Scaffold

Through extensive research, several key pharmacophoric elements have been identified within the benzofuran scaffold and its derivatives. These elements are the foundational components for designing new, more effective molecules.

Hydrogen Bond Acceptors/Donors: The oxygen atom within the dihydrofuran ring and the carboxylic acid group at the 5-position are critical hydrogen bond acceptors and donors. In studies of benzofuran derivatives targeting the hepatitis C virus (HCV) NS5B polymerase, key hydrogen bonding interactions with specific amino acid residues were found to be essential for inhibitory activity. mdpi.com Similarly, for cannabinoid receptor 2 (CB2) agonists, a carbonyl group in a side chain was predicted to form crucial hydrogen bonds. nih.gov

Hydrophobic/Aromatic Regions: The fused benzene ring provides a large hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues in a target's binding pocket. nih.gov In silico studies on acetylcholinesterase inhibitors showed that compounds with additional hydrophobic groups had more potent activity, indicating the importance of these interactions. tandfonline.com

A common feature pharmacophore model for certain benzofuran derivatives might include two hydrogen bond donors, one hydrogen bond acceptor, and three hydrophobic features, highlighting the multi-faceted nature of its binding interactions. researchgate.net

Design of Modified Benzofuran Scaffolds for Specific Target Interactions

Building upon the identified pharmacophoric elements, medicinal chemists have rationally designed modified benzofuran scaffolds to achieve high potency and selectivity for specific biological targets.

Dual CDK2/GSK-3β Inhibitors: By hybridizing the benzofuran scaffold with an oxindole moiety, researchers have designed potent dual inhibitors of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β), which are targets in breast cancer. These hybrid molecules showed significant activity against breast cancer cell lines. nih.gov

Cannabinoid Receptor 2 (CB2) Agonists: A series of 2,3-dihydro-1-benzofuran derivatives were designed as potent and selective CB2 agonists. SAR studies revealed that moving a carboxamide moiety from the 6-position to the 5-position led to a dramatic loss of activity, demonstrating the critical importance of substituent placement for specific hydrogen-bond interactions. nih.gov

PDE1B Inhibitors: Through pharmacophore-based screening and molecular dynamics simulations, the 2,3-dihydrobenzofuran (B1216630) scaffold was identified as a promising starting point for designing novel inhibitors of the phosphodiesterase 1B (PDE1B) enzyme, a target for neurological disorders. nih.gov The lead molecule's structure was subsequently modified to design new inhibitors with a higher affinity for the target. nih.gov

RNA-Specific Covalent Binders: In a novel application, the benzofuran scaffold was part of a design strategy to create small molecules that could covalently bind to RNA. acs.org By modifying a known DNA-binding scaffold, researchers developed a compound that could react selectively with a specific RNA sequence that causes myotonic dystrophy type 1, showcasing the adaptability of the core structure for targeting different biomolecules. acs.org

These examples underscore the power of using SAR and pharmacophore data to modify the this compound framework for precise molecular targeting.

Analogs with Balanced Lipophilic/Hydrophilic Properties

Achieving an optimal balance between lipophilicity (fat-solubility) and hydrophilicity (water-solubility) is a fundamental goal in drug design, as it directly impacts a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The this compound scaffold offers numerous opportunities for modification to achieve this balance.

The carboxylic acid group at the 5-position provides a key hydrophilic center, enhancing water solubility. The lipophilicity of the molecule can be modulated by introducing various substituents on the aromatic ring. Synthetic pathways can be employed to create analogs with a finely tuned lipophilic/hydrophilic balance. nih.gov For instance, the replacement of a carboxylic acid with isosteres—surrogate structures with similar properties—is a classic medicinal chemistry strategy to improve physicochemical properties while maintaining biological activity. upenn.edu

| Modification Strategy | Effect on Properties | Desired Outcome |

| Introduction of polar groups (e.g., -OH, -NH2) | Increases hydrophilicity | Improved aqueous solubility |

| Introduction of non-polar/aliphatic groups | Increases lipophilicity | Enhanced membrane permeability |

| Esterification of the carboxylic acid | Masks polar group, increases lipophilicity | Improved cell penetration (pro-drug strategy) |

| Introduction of halogen atoms | Increases lipophilicity | Enhanced binding affinity and membrane permeability |

By systematically applying these modifications, researchers can optimize the pharmacokinetic profile of this compound derivatives, improving their potential for development into effective therapeutic agents.